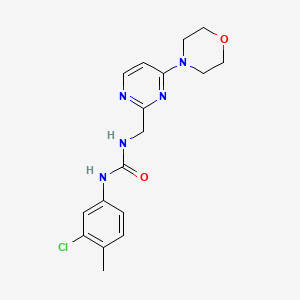

1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Description

1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a urea derivative featuring a 3-chloro-4-methylphenyl group and a 4-morpholinopyrimidin-2-ylmethyl substituent. The morpholine and pyrimidine moieties likely enhance solubility and hydrogen-bonding interactions, critical for binding affinity and selectivity.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-12-2-3-13(10-14(12)18)21-17(24)20-11-15-19-5-4-16(22-15)23-6-8-25-9-7-23/h2-5,10H,6-9,11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENKFMPQALKBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, with the molecular formula C17H20ClN5O2 and a molecular weight of 361.83 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is primarily studied for its role as a PLK4 inhibitor , which is crucial in regulating centriole duplication. Polo-like kinase 4 (PLK4) is a mitotic kinase that, when overexpressed, can lead to abnormal cell proliferation and cancer progression. Inhibition of PLK4 by this compound may prevent centriole overduplication, thereby exerting an anti-cancer effect .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Centriole Duplication Control : By inhibiting PLK4, the compound disrupts normal centriole function, leading to mitotic errors in cancer cells .

Data Table: Biological Activity Overview

| Activity | Description | Source |

|---|---|---|

| PLK4 Inhibition | Prevents centriole overduplication | |

| Antitumor Effects | Induces apoptosis in cancer cell lines | |

| Cell Cycle Arrest | Disrupts normal cell cycle progression |

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant growth inhibition and induction of apoptosis. The mechanism was linked to PLK4 inhibition, leading to disrupted spindle formation during mitosis .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. The results indicated that the compound effectively targets PLK4 and alters the tumor microenvironment, enhancing therapeutic outcomes .

Comparison with Similar Compounds

Structural Analogues and Binding Interactions

The compound’s structural analogs are categorized based on urea backbone modifications and substituent effects:

Table 1: Key Structural Features and Binding Profiles

Key Observations :

- M66 Residue : A critical interaction point shared by CAP-1, BD/BM series, and inferred for the target compound, suggesting a conserved binding motif in CA-targeting agents .

- Substituent Impact: The morpholinopyrimidine group in the target compound may improve pharmacokinetics compared to CAP-1’s furan-thioethyl chain or BM/BD’s rigid cores.

- Resistance Profiles: BD/BM series mutations (V36T, G61E vs. K30R, S33G) highlight how minor structural differences alter resistance mechanisms despite overlapping binding regions .

Key Observations :

- High-yield syntheses (e.g., 4g at 87%) often involve streamlined coupling steps, whereas trifluoromethyl-containing analogs face yield limitations due to steric and electronic challenges .

- The target compound’s synthesis likely requires specialized reagents for morpholine-pyrimidine coupling, analogous to methods in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.